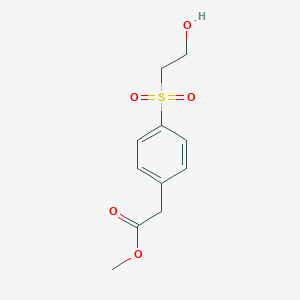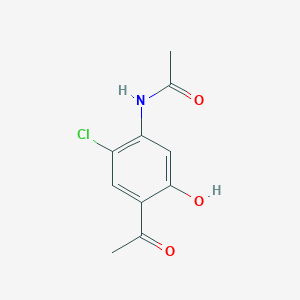
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide is an organic compound with the molecular formula C10H10ClNO3 This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl, chloro, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of 2-chloro-5-hydroxyaniline followed by the introduction of an acetamide group. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 2-chloro-5-hydroxyaniline. The process includes steps such as nitration, reduction, acetylation, and amidation. Each step is optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the hydroxy and chloro groups allows for specific interactions with biological molecules, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(2-chloro-5-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
N-(2,4-dichloro-5-hydroxyphenyl)acetamide: Contains additional chloro substitution, which may enhance its reactivity and biological activity.
Uniqueness
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide is unique due to the specific combination of acetyl, chloro, and hydroxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO3 |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H10ClNO3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,1-2H3,(H,12,14) |
Clé InChI |
OGIAEEFTOLBXOB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)
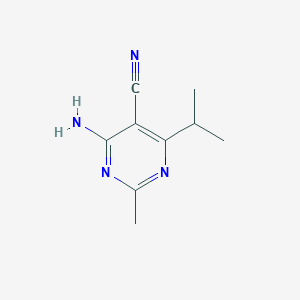
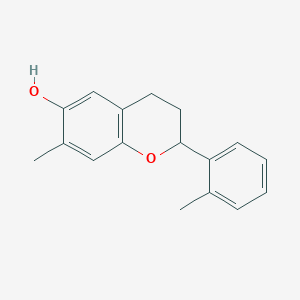
![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
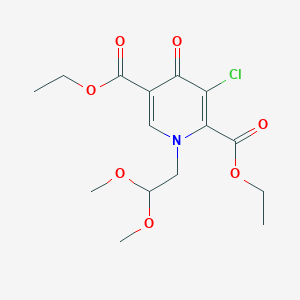
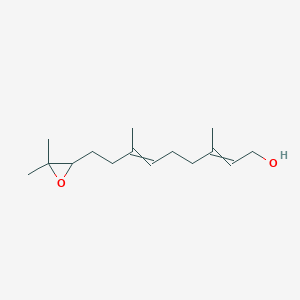
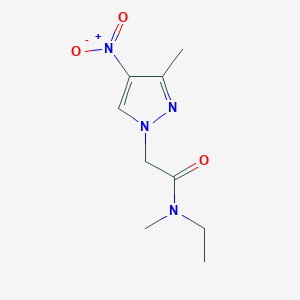
![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
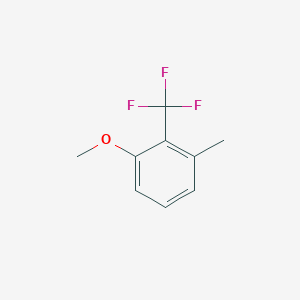
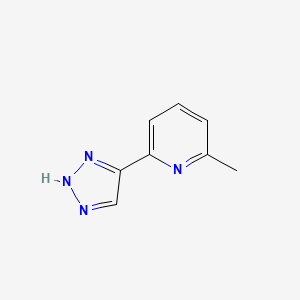

![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
